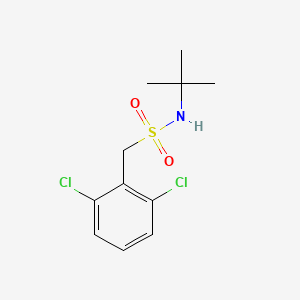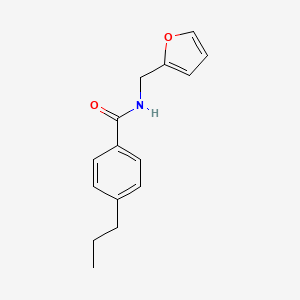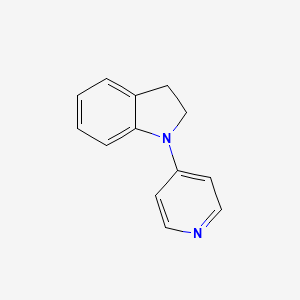
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is commonly used as a chloride channel blocker.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide involves the inhibition of chloride channels. It binds to the channel pore and prevents chloride ions from passing through. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has been shown to be a non-competitive inhibitor of chloride channels and can block both anion and cation currents.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the Na+/H+ exchanger and to reduce the activity of the Na+/K+/2Cl- cotransporter. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective chloride channel blocker and can be used to study the role of chloride channels in various physiological processes. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has some limitations. It has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of results. Additionally, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide. One area of research is the development of more selective chloride channel blockers. This would allow for more precise studies of the role of chloride channels in various physiological processes. Another area of research is the development of new methods for studying the activity of chloride channels in vivo. This would allow for a better understanding of the role of chloride channels in disease states and could lead to the development of new therapies for chloride channel-related diseases. Finally, there is a need for more studies on the toxicity of N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide and its potential side effects in vivo. This would help to ensure that N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide is used safely and effectively in future research.
Conclusion
In conclusion, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide, or N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide, is a widely used chloride channel blocker that has been used in scientific research for many years. It has been shown to have a number of biochemical and physiological effects and is relatively easy to synthesize. However, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has some limitations and there is a need for more research on its toxicity and potential side effects. Overall, N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide is an important tool for studying the role of chloride channels in various physiological processes and has the potential to lead to the development of new therapies for chloride channel-related diseases.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has been widely used in scientific research, particularly in the field of physiology and pharmacology. It is commonly used as a chloride channel blocker and has been shown to block both voltage-gated and ligand-gated chloride channels. N-(tert-butyl)-1-(2,6-dichlorophenyl)methanesulfonamide has also been used to study the role of chloride channels in various physiological processes, including cell volume regulation, synaptic transmission, and ion transport.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-(2,6-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-11(2,3)14-17(15,16)7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEDCGWCDYOHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(2,6-dichlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)



![8-chloro-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4762621.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B4762623.png)

![N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4762643.png)
![N-benzyl-3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4762658.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4762663.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4762673.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4762685.png)